4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often employ reactions such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID include other benzoic acid derivatives and fluorobenzoyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 4-[((E)-2-CYANO-3-{4-[(3-FLUOROBENZOYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID lies in its specific functional groups and their arrangement, which confer distinct properties and applications .
Properties
Molecular Formula |
C25H17FN2O6 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H17FN2O6/c1-33-22-12-15(5-10-21(22)34-25(32)17-3-2-4-19(26)13-17)11-18(14-27)23(29)28-20-8-6-16(7-9-20)24(30)31/h2-13H,1H3,(H,28,29)(H,30,31)/b18-11+ |
InChI Key |
IVCPJTAKMOQIQM-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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